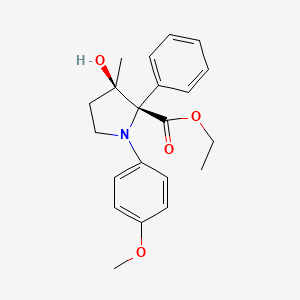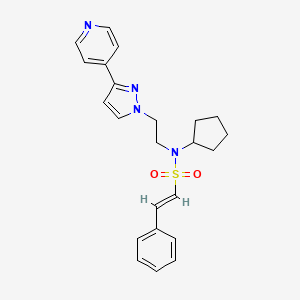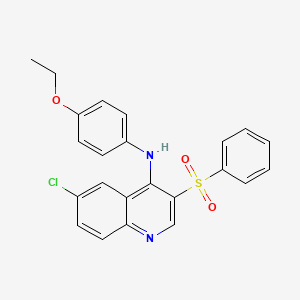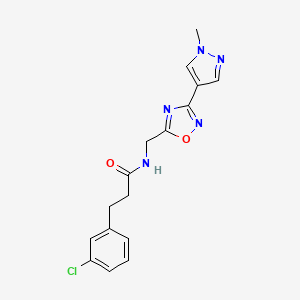
Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a highly specialized organic compound, notable for its intricate structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amino Acid Precursors: : This compound is synthesized starting from amino acids which undergo a series of reactions including esterification, cyclization, and subsequent functional group modifications.
Cyclization Reactions: : The key step often involves cyclization of the precursor molecules under controlled temperature and pressure conditions, typically employing catalysts like trifluoroacetic acid.
Hydroxylation: : Introduction of the hydroxyl group is achieved through selective hydroxylation reactions, using agents such as osmium tetroxide.
Batch Processing: : Typically involves multiple stages of synthesis, followed by purification steps like recrystallization or chromatography.
Continuous Flow Systems: : Used to enhance yield and efficiency, where reactants are continuously fed into the system, and products are extracted.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.
Reduction: : Reduction reactions can be performed to obtain secondary alcohols or amines.
Substitution: : Various functional groups on the pyrrolidine ring can be substituted through nucleophilic substitution reactions.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Oxidation Products: : Such as ketones, aldehydes, or carboxylic acids.
Reduction Products: : Such as secondary alcohols or amines.
Substitution Products: : Depending on the substituents introduced, new derivatives of the parent compound.
Scientific Research Applications
Chemistry: : Used as a chiral building block in asymmetric synthesis, providing a route to synthesize enantiomerically pure compounds.
Biology: : Investigated for its interactions with biological systems, potentially as a lead compound in drug discovery.
Industry: : Used in the synthesis of fine chemicals, intermediates for pharmaceuticals, and agrochemicals.
Mechanism of Action
Molecular Targets: : The compound targets specific enzymes or receptors in biological systems. Its hydroxyl and methoxy groups play crucial roles in binding interactions.
Pathways Involved: : It can modulate pathways related to inflammation or pain, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds:
Ethyl (2S,3R)-3-hydroxy-1-(3-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : A close analogue differing by the position of the methoxy group, which can influence its biological activity.
Ethyl (2S,3R)-3-hydroxy-1-(4-ethoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate: : Another analogue with an ethoxy group instead of a methoxy group, affecting its reactivity and interaction with biological targets.
Structural Features: : The specific arrangement of functional groups in Ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate confers unique stereochemistry and reactivity profiles.
Application Spectrum: : Its versatility in synthetic applications and potential therapeutic benefits set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOBTFCZWMSCK-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2803142.png)

![2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2803146.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)

![2-cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2803151.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)



![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)

